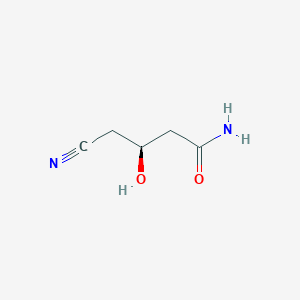
3-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid is a compound that combines the structural features of pyrrolidine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one typically involves the reaction of 3-phenyl-1-pyrrolidin-1-ylpropan-1-one with an amine source under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-pyrrolidin-1-ylpropan-1-amine: Shares structural similarities but differs in the functional groups attached to the pyrrolidine ring.
2-Isocyano-3-phenyl-1-pyrrolidin-1-ylpropan-1-one: Another related compound with different functional groups that influence its reactivity and applications.
Uniqueness
3-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C15H19F3N2O3 |
|---|---|
Molekulargewicht |
332.32 g/mol |
IUPAC-Name |
3-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18N2O.C2HF3O2/c14-12(11-6-2-1-3-7-11)10-13(16)15-8-4-5-9-15;3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14H2;(H,6,7) |
InChI-Schlüssel |
UBNVLZWWLRVQBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CC(C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)

![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)






![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)


![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
